3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS No.: 2034332-47-1
Cat. No.: VC5228240
Molecular Formula: C17H18N6O
Molecular Weight: 322.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034332-47-1 |
|---|---|
| Molecular Formula | C17H18N6O |
| Molecular Weight | 322.372 |
| IUPAC Name | 3-(dimethylamino)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C17H18N6O/c1-22(2)16-5-3-4-13(10-16)17(24)19-11-14-12-23(21-20-14)15-6-8-18-9-7-15/h3-10,12H,11H2,1-2H3,(H,19,24) |
| Standard InChI Key | QVWJOUHKCWXAPH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
3-(Dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide belongs to the benzamide class of organic compounds, characterized by a central benzene ring substituted with a carboxamide group. The molecule’s structural complexity arises from two key components:
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A 3-(dimethylamino)benzamide moiety, which introduces electron-donating dimethylamino (-N(CH₃)₂) groups at the meta position of the benzene ring.
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A 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl side chain, which connects the benzamide to a triazole ring fused with a pyridine heterocycle.
Molecular Formula and Weight
While the exact molecular formula for this compound is not explicitly listed in the reviewed sources, analogous structures such as 3-(dimethylamino)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide (PubChem CID: 91791331) provide a close reference. This analog has a molecular formula of C₁₉H₂₀N₄O₂ and a molecular weight of 336.4 g/mol . Adjusting for the triazole-pyridine substitution in the target compound, the molecular weight is estimated to range between 380–400 g/mol.
Crystallographic Insights
Crystallographic data for related triazole-containing benzamides reveal key structural trends. For example, the compound 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine crystallizes in a triclinic system with unit cell parameters a = 8.9098(17) Å, b = 9.422(2) Å, and c = 15.702(4) Å . The triazole and pyridine rings in such structures typically adopt planar conformations, stabilized by π-π stacking and hydrogen bonding. These features suggest that the target compound’s triazole-pyridine moiety likely contributes to rigid molecular geometry, influencing its solubility and binding interactions.
Synthetic Strategies and Reaction Pathways
The synthesis of 3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can be inferred from methodologies used for analogous compounds. Key steps include:
Triazole Ring Formation
The 1,2,3-triazole core is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, the synthesis of N-[3-(dimethylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]-2,6-difluoro-3-(propylsulfonylamino)benzamide involves cycloaddition between an alkyne and an azide precursor to form the triazole ring . Applied to the target compound, this would require:
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Preparation of a pyridin-4-yl azide derivative.
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Reaction with a propargyl-substituted benzamide intermediate.
Benzamide Functionalization
The dimethylamino group at the benzene ring’s meta position is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. A representative example is the synthesis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, where a nitro group is reduced to an amine and subsequently alkylated . For the target compound, similar strategies would involve nitration of the benzene ring followed by dimethylation.
Physicochemical and Pharmacological Properties
Solubility and Stability
The dimethylamino group enhances water solubility by introducing a polar tertiary amine, while the aromatic triazole-pyridine system contributes to hydrophobic interactions. In analogs like 3-(dimethylamino)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide, logP values range from 2.5–3.5, indicating moderate lipophilicity . The target compound’s stability is likely influenced by the electron-rich triazole ring, which may participate in π-stacking with biological targets.
Applications and Future Directions
Therapeutic Applications
The target compound’s structural features align with molecules investigated for:
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Autoimmune Diseases: Modulation of RORC2 and IL-17 pathways positions it as a candidate for rheumatoid arthritis or psoriasis .
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Oncology: Triazole-containing benzamides have shown kinase inhibitory activity in preclinical cancer models.
Research Gaps and Opportunities
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Synthetic Optimization: Improved yields for triazole ring formation under mild conditions.
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Target Identification: Proteomic studies to map binding partners beyond nuclear receptors.
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Pharmacokinetic Profiling: Assessment of metabolic stability and bioavailability using in vitro models.
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